3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

Catalog No.
S849911
CAS No.
1955515-02-2
M.F
C13H13FN2O4
M. Wt
280.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidi...

CAS Number

1955515-02-2

Product Name

3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

IUPAC Name

3-[1-[(3-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid

Molecular Formula

C13H13FN2O4

Molecular Weight

280.25 g/mol

InChI

InChI=1S/C13H13FN2O4/c14-9-3-1-2-8(6-9)7-16-12(19)10(15-13(16)20)4-5-11(17)18/h1-3,6,10H,4-5,7H2,(H,15,20)(H,17,18)

InChI Key

LOZSEHZSTKQALR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C(NC2=O)CCC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C(NC2=O)CCC(=O)O

3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is a complex organic compound characterized by the presence of an imidazolidinone ring fused with a propanoic acid moiety. This compound features a fluorophenyl substituent, which enhances its biological activity and potential therapeutic applications. The structure includes a propanoic acid group that can participate in various

The chemical reactivity of 3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid can be attributed to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: It can form amides by reacting with amines, particularly useful for creating derivatives with enhanced biological properties.
  • Decarboxylation: Under certain conditions, the propanoic acid group may undergo decarboxylation, leading to the formation of more reactive species.

These reactions are essential for synthesizing derivatives that may exhibit improved pharmacological effects.

Research indicates that compounds similar to 3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid exhibit various biological activities, including:

  • Antitumor Activity: The imidazolidinone core is known for its ability to inhibit tumor growth in certain cancer cell lines.
  • Antimicrobial Properties: Compounds with similar structures have shown efficacy against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Effects: The propanoic acid moiety may contribute to anti-inflammatory actions, making it a candidate for treating inflammatory conditions.

The synthesis of 3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid typically involves multi-step organic reactions:

  • Formation of the Imidazolidinone Ring: Starting from suitable precursors such as amino acids or derivatives, the imidazolidinone structure is constructed through cyclization reactions.
  • Introduction of the Fluorophenyl Group: The fluorophenyl substituent can be introduced via electrophilic aromatic substitution or coupling reactions.
  • Carboxylic Acid Formation: The final step often involves the introduction of the propanoic acid moiety through acylation reactions.

These methods may vary based on the desired purity and yield of the final product.

The unique structure of 3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid allows for various applications:

  • Pharmaceutical Development: Due to its potential antitumor and antimicrobial properties, it is being investigated as a lead compound in drug discovery.
  • Chemical Probes: It can serve as a chemical probe in biological studies to understand disease mechanisms or cellular processes.
  • Synthetic Intermediates: The compound can act as an intermediate in synthesizing more complex molecules for research or industrial applications.

Studies on 3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid have focused on its interactions with biological targets:

  • Enzyme Inhibition: Research has shown that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.
  • Receptor Binding: Interaction studies reveal potential binding affinities to various receptors, contributing to its pharmacological profile.

Understanding these interactions is crucial for optimizing its efficacy and safety in therapeutic contexts.

Several compounds share structural characteristics with 3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,5-Dioxoimidazolidin derivativesSimilar imidazolidinone coreVarying substituents affect biological activity
3-(4-Methylphenyl)propanoic acidContains a propanoic acid groupLacks the imidazolidinone structure
1-(4-Fluorophenyl)-3-(2-hydroxyethyl)ureaUrea linkage instead of propanoic acidDifferent mechanism of action due to urea functionality

These comparisons highlight how variations in substituents and functional groups influence the biological activity and potential applications of these compounds.

XLogP3

0.6

Dates

Last modified: 08-16-2023

Explore Compound Types